(RS)-(Tetrazol-5-yl)glycine synthesis and characterization
(RS)-(Tetrazol-5-yl)glycine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (RS)-(Tetrazol-5-yl)glycine
Introduction
(RS)-(Tetrazol-5-yl)glycine, also known as D,L-(tetrazol-5-yl)glycine or by its code LY285265, is a structurally novel and highly potent synthetic amino acid analogue.[1] It functions as a powerful and selective agonist for the N-methyl-D-aspartate (NMDA) subtype of excitatory amino acid receptors.[1][2] Its potency, which is approximately 20 times greater than that of NMDA itself, has established it as a critical tool in neuroscience research for probing NMDA receptor function, studying excitotoxicity, and developing models of neurological conditions such as epilepsy.[2] This guide provides a comprehensive overview of its synthesis, physicochemical properties, pharmacological profile, and spectroscopic characterization for researchers, scientists, and professionals in drug development.
Synthesis of (RS)-(Tetrazol-5-yl)glycine
The synthesis of (RS)-(Tetrazol-5-yl)glycine has been accomplished via two primary routes, both starting from commercially available ethyl 2-cyano-2-oximinoacetate. The first method involves the construction of the tetrazole ring using sodium azide (B81097) (NaN₃), which generally yields a purer final product. A second, alternative procedure utilizes the more heat-stable tri-n-butyltin azide.[2]
The general workflow for the primary synthetic route (NaN₃ method) involves the formation of an oximino-tetrazole intermediate, followed by hydrolysis and subsequent reduction of the oxime group to an amine.
Caption: Synthetic Workflow for (RS)-(Tetrazol-5-yl)glycine.
Experimental Protocol: Synthesis via Sodium Azide Method[2]
Step 1: Synthesis of Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate
-
A mixture of ethyl 2-cyano-2-oximinoacetate (28.4 g, 0.2 mol) and sodium azide (NaN₃, 14.3 g, 0.22 mol) is stirred in 200 mL of dry dimethylformamide (DMF).
-
The mixture is heated in an oil bath maintained at 70°C for 30 hours.
-
The reaction mixture is concentrated under reduced pressure to a thick syrup to remove most of the DMF.
-
Ethyl acetate (B1210297) (650 mL) and water (175 mL) are added, and the mixture is stirred until a complete solution is formed.
-
The pH is adjusted from ~7.5 to 1.29 by the addition of 5 N HCl. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product.
Step 2: Synthesis of 2-(1H-tetrazol-5-yl)-2-oximinoacetic Acid
-
A thick suspension of the ester product from Step 1 (4.63 g, 25 mmol) is stirred in 20 mL of water in an ice bath.
-
A solution of 5 N NaOH (17.5 mL, 87.5 mmol) is added over a 30-minute period.
-
The ice bath is removed, and stirring is continued for 3 hours at room temperature.
-
The mixture is cooled again in an ice bath and acidified by the addition of 5 N HCl (18 mL, 90 mmol).
-
The resulting slurry is heated until dissolved and then allowed to stand at room temperature for 16 hours, followed by refrigeration for 6 hours.
-
The product is collected by filtration and washed with ice-cold water.
Step 3: Synthesis of (RS)-(Tetrazol-5-yl)glycine
-
The oxime product from Step 2 is dissolved in aqueous ammonia.
-
The solution is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Upon completion of the reaction, the catalyst is filtered off, and the crude product is purified, typically by recrystallization, to yield (RS)-(Tetrazol-5-yl)glycine.
Physicochemical and Pharmacological Properties
(RS)-(Tetrazol-5-yl)glycine is a white or off-white powder with good solubility in water. Its key properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2RS)-2-amino-2-(1H-tetrazol-5-yl)acetic acid | [3] |
| Molecular Formula | C₃H₅N₅O₂ | [3] |
| Molecular Weight | 143.1 g/mol | [4] |
| CAS Number | 138199-51-6 | [3] |
| Appearance | Powder | [4] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 50 mM in water | [4] |
| Storage | Store at room temperature or desiccate at -20°C |[4] |
Pharmacological Characterization: NMDA Receptor Agonism
The primary mechanism of action for (RS)-(Tetrazol-5-yl)glycine is its potent and selective agonism at the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission.[5] Upon binding, it triggers the opening of the receptor's ion channel, leading to an influx of Ca²⁺ and Na⁺ ions, which causes neuronal depolarization.[6] This potent activation can lead to excitotoxicity, a process implicated in various neuropathologies.[2]
Caption: Mechanism of Action at the NMDA Receptor.
The affinity and potency of (RS)-(Tetrazol-5-yl)glycine have been quantified through various in vitro assays, demonstrating its high selectivity for the NMDA receptor over other excitatory amino acid receptors like AMPA and kainate.
Table 2: In Vitro Pharmacological Data
| Assay Type | Ligand/Receptor | Value | Reference(s) |
|---|---|---|---|
| Binding Affinity (IC₅₀) | Displacement of [³H]CGS19755 (rat brain membranes) | 98 ± 7 nM | [4] |
| Displacement of [³H]glutamate (rat brain membranes) | 36 ± 18 nM | [4] | |
| AMPA, Kainate, or Glycine sites | > 30,000 nM | [2] | |
| Functional Potency (EC₅₀) | GluN1/GluN2D Receptors | 99 nM | [2] |
| GluN1/GluN2A Receptors | 1.7 µM | [2] |
| In Vivo Potency (ED₅₀) | Convulsant activity (neonatal rats, i.p.) | 0.071 mg/kg |[4] |
Experimental Protocol: Radioligand Competition Binding Assay[1][8][9]
This protocol provides a general methodology for determining the binding affinity (IC₅₀/Kᵢ) of a test compound like (RS)-(Tetrazol-5-yl)glycine by measuring its ability to displace a known radioligand from the NMDA receptor.
Caption: Workflow for Radioligand Binding Assay.
-
Membrane Preparation : Rat brain tissue (e.g., cortex or hippocampus) is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Incubation : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]CGS19755 for the agonist site) and varying concentrations of the unlabeled test compound ((RS)-(Tetrazol-5-yl)glycine).
-
Control Wells :
-
Total Binding : Membranes + radioligand + buffer (no test compound).
-
Non-specific Binding : Membranes + radioligand + a high concentration of a known non-radioactive ligand (e.g., unlabeled glutamate) to saturate the receptors.
-
-
Equilibration : The plate is incubated for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation : The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes (and any bound radioligand) while allowing the unbound radioligand to pass through. The filters are quickly washed with ice-cold buffer.
-
Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value, which can then be converted to the inhibition constant (Kᵢ).
Spectroscopic Characterization
Detailed spectroscopic data for (RS)-(Tetrazol-5-yl)glycine are not widely available in peer-reviewed literature; such data are often provided on the Certificate of Analysis with a commercial purchase.[4] However, characterization data for key synthetic intermediates and structurally related compounds are available and provide useful reference points.
Table 3: ¹H NMR Data for Synthetic Intermediate
| Compound | Solvent | Chemical Shift (δ) and Description | Reference |
|---|
| Ethyl 2-(1H-tetrazol-5-yl)-2-oximinoacetate | DMSO-d₆ | 1.21 (t, J = 7.2 Hz, 3H, -CH₃), 4.26 (q, J = 7.2 Hz, 2H, -CH₂-) |[2] |
Table 4: Spectroscopic Data for a Structurally Related Compound: (Tetrazol-5-yl)acetic acid
| Analysis Type | Key Features and Peaks | Reference(s) |
|---|---|---|
| FTIR Spectroscopy | The FTIR spectra of the crystalline sample reveal the compound exists as the 1H-tautomer in the solid state. Molecules are linked by extensive intermolecular hydrogen bonds. | [7] |
| X-Ray Diffraction | Crystal structure analysis confirms the 1H-tautomer and shows molecules forming an infinite two-dimensional network linked by hydrogen bonds. |[7] |
Conclusion
(RS)-(Tetrazol-5-yl)glycine is a highly potent and selective NMDA receptor agonist that serves as an invaluable pharmacological tool. Its synthesis is well-documented, allowing for its preparation in a laboratory setting. The compound's robust in vitro and in vivo activity, characterized by nanomolar affinity and potent excitotoxic effects, makes it ideal for investigating the physiological and pathological roles of NMDA receptors. While detailed public spectroscopic data on the final compound is limited, information on its synthesis and extensive pharmacological profile provides a solid foundation for its application in neuroscience and drug discovery research.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Tetrazolylglycine - Wikipedia [en.wikipedia.org]
- 4. (RS)-(Tetrazol-5-yl)glycine | CAS:138199-51-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Infrared spectra and X-ray structure of (tetrazol-5-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
